molecular formula C15H17FN2O3S B7634471 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

Cat. No. B7634471
M. Wt: 324.4 g/mol
InChI Key: KSSAXIYSBYDVRG-UHFFFAOYSA-N
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Description

2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide, also known as FMME, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMME belongs to the class of sulfonamide compounds and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In neurological disorders research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to activate the receptor PPARγ, which is involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to reduce the expression of genes involved in cell proliferation and survival, induce cell cycle arrest, and inhibit angiogenesis. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, inhibit the activation of immune cells, and reduce oxidative stress. In neurological disorders research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to improve synaptic plasticity, reduce neuroinflammation, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore the structure-activity relationship of 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide and its analogs to optimize its pharmacological properties. Additionally, the development of new synthesis methods for 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide and its analogs may lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide involves the reaction of 2-fluoro-4-methoxybenzenesulfonyl chloride with N-methyl-N-(1-pyridin-2-ylethyl)amine in the presence of a base such as triethylamine. The reaction yields 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide as a white crystalline solid with a high purity.

Scientific Research Applications

2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in preclinical studies. In inflammation research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurological disorders research, 2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-11(14-6-4-5-9-17-14)18(2)22(19,20)15-8-7-12(21-3)10-13(15)16/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSAXIYSBYDVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)S(=O)(=O)C2=C(C=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-methoxy-N-methyl-N-(1-pyridin-2-ylethyl)benzenesulfonamide

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